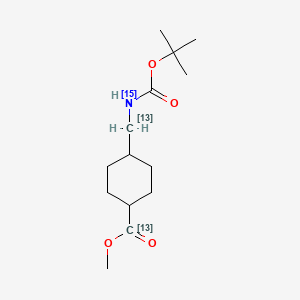
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is a cyclic organic compound with the molecular formula C9H15N. It is commonly referred to as 4-methyl-2,3,4,5-tetrahydro-1H-pyrrole and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is not well-understood. However, it is believed to act as a modulator of various cellular processes, including gene expression, signal transduction, and protein synthesis. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells and possess antitumor activity. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry and drug discovery. Additionally, it possesses various biological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its safety profile has not been fully established.
Future Directions
There are several future directions for the use of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in scientific research. One area of interest is the development of new therapeutic agents for the treatment of various diseases. 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has been shown to possess various biological activities, making it a promising candidate for the development of new drugs. Another area of interest is the development of new synthetic methods for the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI). This could lead to more efficient and cost-effective production methods, making it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI), which could lead to the development of new applications and uses for this compound.
In conclusion, 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is a valuable tool in scientific research, with various applications in medicinal chemistry, drug discovery, and organic synthesis. Its biological activities make it a promising candidate for the development of new therapeutic agents. However, further studies are needed to fully understand its mechanism of action and safety profile, and to develop new synthetic methods for its production.
Synthesis Methods
The synthesis of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) involves the reaction of 2-methyl-3-butanone with ammonia in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been well-established and is widely used in the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) for various scientific research applications.
Scientific Research Applications
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a starting material in the synthesis of biologically active compounds, such as antitumor agents, anti-inflammatory agents, and antibacterial agents.
properties
CAS RN |
152711-46-1 |
|---|---|
Product Name |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
Molecular Formula |
C8H15N |
Molecular Weight |
125.215 |
IUPAC Name |
4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H15N/c1-6(2)8-7(3)4-5-9-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
NQFBNGIWYKRASR-UHFFFAOYSA-N |
SMILES |
CC1CCN=C1C(C)C |
synonyms |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)




